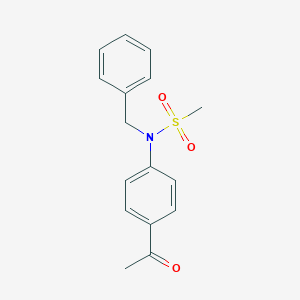

N-(4-Acetylphenyl)-N-benzylmethanesulfonamide

Descripción general

Descripción

N-(4-Acetylphenyl)-N-benzylmethanesulfonamide, also known as 4-APB, is a synthetic compound that has recently gained attention in the scientific community due to its potential therapeutic and research applications. 4-APB is a derivative of the popular synthetic compound, 4-methoxybenzylmethanesulfonamide (4-MMS), and has been found to possess similar yet distinct biochemical and physiological effects.

Aplicaciones Científicas De Investigación

Antimicrobial Activity

N-(4-Acetylphenyl)-N-benzylmethanesulfonamide: has been studied for its antimicrobial properties. Research indicates that derivatives of this compound exhibit significant antibacterial activity against common pathogens such as Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values suggest that these compounds can be potent antibacterial agents, potentially contributing to the development of new antibiotics .

Anti-inflammatory Applications

Sulfonamide compounds, including N-(4-Acetylphenyl)-N-benzylmethanesulfonamide , have been explored for their anti-inflammatory effects. These compounds are known to inhibit the expression and activities of vital inflammatory mediators, which could make them valuable in the treatment of chronic inflammatory diseases .

Sensing Applications

The structural features of N-(4-Acetylphenyl)-N-benzylmethanesulfonamide may lend themselves to sensing applications. Boronic acids, which share functional groups with sulfonamides, are used in various sensing applications due to their interactions with diols and strong Lewis bases. This suggests potential for sulfonamides in homogeneous assays or heterogeneous detection systems .

Synthesis of Pyrrolidine Derivatives

This compound is used in the Michael-type addition of aromatic alcohols, leading to the synthesis of 1-(4-acetylphenyl)-3-aryloxypyrrolidine-2,5-diones . These derivatives have a range of bioactivities and their efficient synthesis via Michael addition highlights the compound’s role in organic synthesis .

Enzyme Inhibition

N-(4-Acetylphenyl)-N-benzylmethanesulfonamide: derivatives have been synthesized and evaluated for their enzyme inhibition activities. Studies show that these compounds can inhibit enzymes such as acetylcholinesterase and butylcholinesterase, which are targets for treating neurodegenerative diseases like Alzheimer’s .

Molecular Docking Studies

The compound’s derivatives have been used in molecular docking studies to predict their interaction with bacterial proteins. This application is crucial in drug design, allowing researchers to understand how these molecules might bind to and inhibit bacterial growth .

Crystal Structure Analysis

Research has been conducted on the crystal structure of N-(4-Acetylphenyl)-N-benzylmethanesulfonamide derivatives. Understanding the crystal structure is essential for the development of pharmaceuticals, as it helps in predicting the solubility, stability, and bioavailability of potential drugs .

Mecanismo De Acción

Target of Action

Sulfonamides, a class of compounds to which this compound belongs, are known to have antimicrobial properties . They often target essential enzymes in bacteria, such as dihydropteroate synthase, which is crucial for the synthesis of folic acid .

Mode of Action

Sulfonamides generally work by inhibiting the aforementioned enzyme, thereby preventing the synthesis of folic acid, an essential nutrient for bacterial growth and reproduction .

Biochemical Pathways

This disruption prevents the bacteria from producing essential nutrients, thereby inhibiting their growth and reproduction .

Result of Action

The result of the action of N-(4-Acetylphenyl)-N-benzylmethanesulfonamide is likely the inhibition of bacterial growth and reproduction due to the disruption of folic acid synthesis . This makes it potentially useful as an antimicrobial agent .

Action Environment

The action of N-(4-Acetylphenyl)-N-benzylmethanesulfonamide, like other sulfonamides, can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of the compound, which can in turn influence its absorption and distribution . Additionally, the presence of other substances, such as food or other drugs, can affect its bioavailability .

Propiedades

IUPAC Name |

N-(4-acetylphenyl)-N-benzylmethanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO3S/c1-13(18)15-8-10-16(11-9-15)17(21(2,19)20)12-14-6-4-3-5-7-14/h3-11H,12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZNLBIAMBZNQCD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)N(CC2=CC=CC=C2)S(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40553065 | |

| Record name | N-(4-Acetylphenyl)-N-benzylmethanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40553065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

303.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-Acetylphenyl)-N-benzylmethanesulfonamide | |

CAS RN |

110698-70-9 | |

| Record name | N-(4-Acetylphenyl)-N-benzylmethanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40553065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

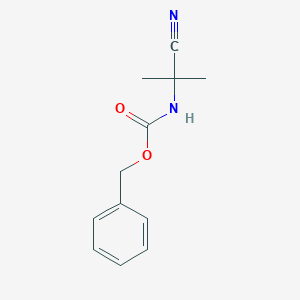

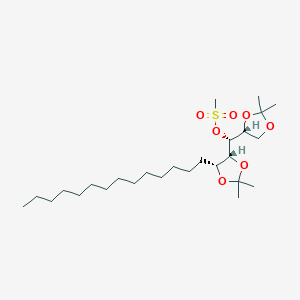

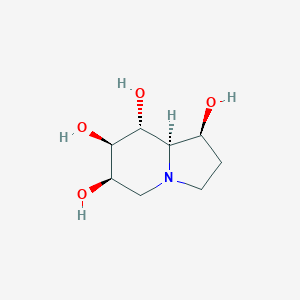

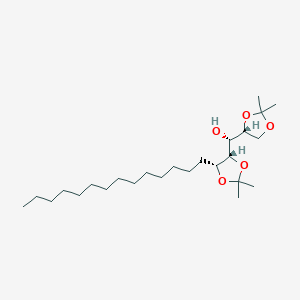

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Benzyl [2-amino-2-(hydroxyimino)-1,1-dimethylethyl]carbamate](/img/structure/B28546.png)